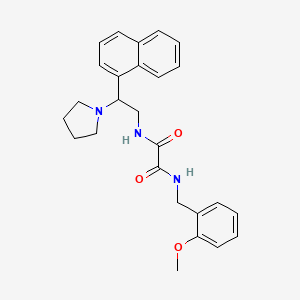

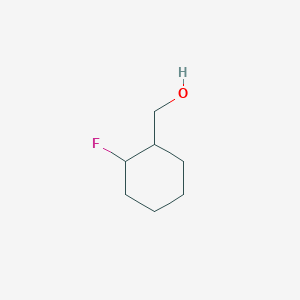

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(2-methoxybenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MPPEO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEO is a member of the oxalamide family and has been found to exhibit a wide range of biochemical and physiological effects.

科学的研究の応用

Conducting Polymers from Pyrrole Derivatives

A study focused on the synthesis of conducting polymers from derivatized bis(pyrrol-2-yl) arylenes, including naphthalene derivatives, through electrochemical polymerization. These polymers exhibited low oxidation potentials and high stability in the electrically conducting form, indicating potential applications in electronic and optoelectronic devices (Sotzing et al., 1996).

Gas-Liquid Chromatographic Separations

Another study utilized a nematic liquid crystal based on methoxybenzylidene for the gas-liquid chromatographic separations of naphthalene homologues. This method demonstrated unique selectivity based on the molecular length-to-breadth ratio of solute positional isomers, enabling the complete separation of these compounds (Wasik & Chesler, 1976).

Magnetic Relaxation in Lanthanide Complexes

Research on dinuclear lanthanide(iii) complexes using Schiff base ligands related to methoxybenzyl and naphthalene derivatives showed slow magnetic relaxation behavior in Dy2 and Ho2 complexes. These findings are significant for the development of single-molecule magnets and for applications in quantum computing and magnetic storage (Zhang et al., 2016).

Oxidation of Toluene and Ethylbenzene

A study demonstrated the oxidation of toluene and ethylbenzene by purified naphthalene dioxygenase from Pseudomonas sp., leading to the formation of various oxidized products. This research could contribute to understanding the biodegradation of aromatic compounds and the development of bioremediation strategies (Lee & Gibson, 1996).

Anti-viral Activities of Naphthalene Derivatives

A study on the synthesis and anti-viral activities of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates highlighted the potential of naphthalene derivatives in developing antiviral agents, particularly against the H5N1 virus. This research emphasizes the importance of naphthalene derivatives in pharmaceutical chemistry and drug development (Flefel et al., 2014).

D-2 Dopamine Receptor Imaging Agents

Research on the synthesis and characterization of iodobenzamide analogues, including naphthalene derivatives, as potential D-2 dopamine receptor imaging agents, suggests applications in neuroscience research and diagnostic imaging for neurological disorders (Murphy et al., 1990).

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O3/c1-32-24-14-5-3-10-20(24)17-27-25(30)26(31)28-18-23(29-15-6-7-16-29)22-13-8-11-19-9-2-4-12-21(19)22/h2-5,8-14,23H,6-7,15-18H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVVSOQVMJHDPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363644.png)

![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)

![1-[4-(4-Chlorophenyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2363654.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)

![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)

![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)